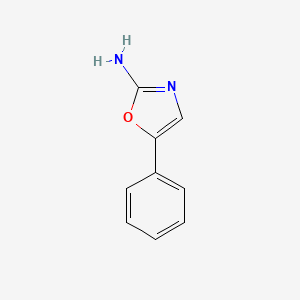

5-Phenyl-1,3-oxazol-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5-phenyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHYFLKPKSFRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507548 | |

| Record name | 5-Phenyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6826-24-0 | |

| Record name | 5-Phenyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Phenyl 1,3 Oxazol 2 Amine

Established Synthetic Routes to the 1,3-Oxazol-2-amine Core

Traditional methods for synthesizing the 2-aminooxazole ring system have laid the groundwork for more advanced strategies. These established routes primarily rely on condensation and cyclization reactions, which involve the formation of the core oxazole (B20620) ring from acyclic precursors.

Condensation reactions are a cornerstone of heterocyclic synthesis. For the 2-aminooxazole core, these reactions typically involve the joining of two or more components with the elimination of a small molecule, such as water. A common strategy involves the reaction of an α-haloketone with a urea (B33335) or thiourea (B124793) derivative. In the context of synthesizing 5-Phenyl-1,3-oxazol-2-amine, this would involve the condensation of an α-haloacetophenone with urea. However, it has been noted that the Hantzsch protocol, a highly versatile method for preparing 2-aminothiazoles from α-bromo ketones and thioureas, is surprisingly not as effective for obtaining 2-aminooxazoles when N-substituted ureas are used. acs.org

Another approach involves the reaction of an ester with urea. For example, a synthetic route starting from the antibiotic cephalexin (B21000) involves its conversion to an ester, which is then reacted with urea. The resulting intermediate can then be reacted with 4-phenyl phenacyl bromide to yield a 1,3-oxazole derivative. chemmethod.com

More complex condensation strategies can also be employed. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents like ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of 2-amino-substituted pyridine (B92270) rings through a series of condensation and cyclization steps. mdpi.com While this leads to a different heterocyclic system, the principles of condensation are central to the transformation.

Cyclization reactions are fundamental to forming the heterocyclic 2-aminooxazole ring. These methods often involve the intramolecular reaction of a suitably functionalized linear precursor.

A prominent method is the iodine-promoted desulfurative cyclization. This process begins with the addition of an α-amino ketone to an isothiocyanate to form a thiourea intermediate. This intermediate then undergoes an iodine-mediated cyclization, eliminating sulfur, to yield the final 2-amino substituted oxazole derivative. researchgate.net This transition-metal-free method is operationally simple and provides access to a variety of 2-aminooxazoles under mild conditions. researchgate.net

Dehydrative cyclization is another key strategy. N-(2-hydroxyethyl)amides can undergo dehydrative cyclization to form 2-oxazolines, which are closely related precursors to oxazoles. nih.gov This reaction can be promoted by various reagents, including triflic acid, and generates water as the only byproduct, making it an attractive green synthesis method. nih.gov

For the related benzoxazole (B165842) systems, the cyclization of 2-aminophenols with a cyanating agent like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid is a well-established protocol. nih.govacs.org The reaction is initiated by the Lewis acid activation of the cyanating agent, followed by nucleophilic attack from the amino group and subsequent attack by the hydroxy group to close the ring. nih.govacs.org

| Cyclization Method | Starting Materials | Key Reagents | Product Type |

| Desulfurative Cyclization | α-amino ketones, Isothiocyanates | Iodine (I2) | 2-Aminooxazoles researchgate.net |

| Dehydrative Cyclization | N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | 2-Oxazolines nih.gov |

| Electrophilic Cyanating Agent Cyclization | o-aminophenols, NCTS | Boron trifluoride etherate (BF3·Et2O) | 2-Aminobenzoxazoles nih.govacs.org |

Advanced and Green Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally benign methods for constructing the 2-aminooxazole core. These strategies often employ metal catalysis, microwave irradiation, and solid-phase techniques to improve reaction outcomes and simplify procedures.

Metal catalysts have proven to be powerful tools for the synthesis of oxazoles through oxidative annulation and heterocyclization reactions. These methods often allow for the construction of the ring system from simple, readily available starting materials.

Gold-catalyzed reactions are particularly notable. One approach involves a three-component [2+2+1] gold(I)-catalyzed reaction of internal alkynes, cyanamides, and an oxygen source like 2-chloropyridine (B119429) N-oxide to form 2-amino-1,3-oxazoles. researchgate.net Another gold-catalyzed method is the heterocyclization of terminal alkynes and cyanamides, which proceeds via the intermolecular trapping of an intermediate α-oxo gold carbene. organic-chemistry.org

Copper-catalyzed reactions also provide efficient routes. A copper(II)-catalyzed oxidative cyclization of enamides enables the synthesis of 2,5-disubstituted oxazoles through vinylic C-H bond functionalization at room temperature. organic-chemistry.org Other protocols have utilized copper catalysts for the annulation of internal alkynes with nitriles. acs.org

Other transition metals have also been employed. For instance, cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with isonitriles has been used for the synthesis of 2-aminobenzoxazoles. nih.gov Metal-free oxidative annulation has also been achieved using hypervalent iodine reagents, which can mediate the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom to regioselectively form highly substituted oxazoles. acs.org

| Catalyst System | Reactants | Reaction Type | Key Feature |

| Gold(I) | Internal Alkynes, Cyanamides, N-Oxide | [2+2+1] Annulation | Three-component synthesis researchgate.net |

| Gold(I) | Terminal Alkynes, Cyanamides | Heterocyclization | Trapping of α-oxo gold carbenes organic-chemistry.org |

| Copper(II) | Enamides | Oxidative Cyclization | C-H bond functionalization organic-chemistry.org |

| PhIO / TfOH | Alkynes, Nitriles | [2+2+1] Annulation | Metal-free synthesis acs.org |

| Nickel-doped LaMnO3 | Acetophenones, 2-aminobenzothiazoles | Oxidative Annulation | Heterogeneous, reusable catalyst nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique that can dramatically reduce reaction times, increase yields, and improve product purity. researchgate.netjusst.org The synthesis of 2-aminooxazoles and related heterocycles has benefited significantly from this technology. eurekaselect.com

The use of microwave irradiation can accelerate condensation and cyclization reactions that would otherwise require prolonged heating under conventional conditions. eurekaselect.com For example, in optimizing a Buchwald-Hartwig type coupling reaction to prepare N-substituted 4-phenyl-2-aminooxazoles, microwave heating was shown to be highly effective. researchgate.net A reaction that took 3 hours at 80°C with conventional heating could be completed in just 15 minutes at the same temperature under microwave irradiation, affording a higher yield (37% vs. 53%). researchgate.net Increasing the temperature to 120°C in the microwave reactor further reduced the reaction time to just 3 minutes while maintaining a good yield (56%). researchgate.net

| Parameter | Conventional Heating | Microwave Heating |

| Reaction Time | 3 hours - 18 hours researchgate.net | 3 minutes - 15 minutes researchgate.net |

| Temperature | 80°C researchgate.net | 80°C - 120°C researchgate.net |

| Yield | 37% (at 3h, 80°C) researchgate.net | 56% (at 3 min, 120°C) researchgate.net |

| Key Advantage | Established methodology | Drastic reduction in reaction time, enhanced efficiency researchgate.netresearchgate.net |

This acceleration is attributed to the efficient and direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid internal heating. eurekaselect.com

The use of polymer-supported reagents represents another green synthetic strategy that simplifies reaction work-up and product purification, often eliminating the need for traditional column chromatography. cam.ac.uknih.gov This approach is particularly valuable in library synthesis for drug discovery.

In the synthesis of related 2-aminothiazoles, polymer-supported bases such as MP-carbonate (a resin-bound equivalent of potassium carbonate) and PS-DIEA (N,N-(diisopropyl)aminomethyl-polystyrene) have been used effectively to free-base the product salts directly in the reaction vessel. rsc.org This technique is directly transferable to the synthesis of 2-aminooxazoles.

Furthermore, one-pot syntheses can be designed using a system of supported reagents. For the synthesis of 2-aminothiazoles, a one-pot reaction has been developed using a KSCN/SiO2 and NH4OAc/Al2O3 system, where an α-haloketone first reacts with the supported potassium thiocyanate (B1210189), and the resulting intermediate then reacts with the supported ammonium acetate to yield the final product. rsc.org After the reaction is complete, the solid reagents can be simply removed by filtration. rsc.org Such a strategy could be adapted for this compound synthesis by replacing the thiocyanate and ammonium acetate with a supported urea or cyanamide (B42294) equivalent. This approach streamlines the synthetic process and reduces waste, aligning with the principles of green chemistry. rsc.org

Regioselective Functionalization of the Oxazole Ring System

The functionalization of the oxazole ring in 2,5-disubstituted systems like this compound presents a unique chemical challenge. The oxazole ring is generally considered an electron-rich π-excessive heteroaromatic system. However, the reactivity of specific positions towards electrophilic substitution is influenced by the nature and position of the substituents. In this compound, the C2 and C5 positions are occupied by the amino and phenyl groups, respectively, leaving the C4 position as the primary site for potential functionalization.

The 2-amino group is a strong electron-donating group, which would be expected to activate the oxazole ring towards electrophilic attack. However, research on the regioselective functionalization of the C4 position is not extensively documented, suggesting that such reactions may be challenging or that the ring is less reactive than other components of the molecule.

In a study involving a structurally related compound, 5-phenyl-2-(fur-2-yl)oxazole, attempts at electrophilic substitution via acylation resulted in the reaction occurring exclusively at position 5 of the more reactive furan (B31954) ring, rather than on the oxazole core. ariel.ac.il This suggests that the oxazole ring, even when substituted with activating groups, can be less susceptible to electrophilic attack compared to other reactive aromatic systems within the same molecule. The precise conditions required for the selective functionalization at the C4 position of this compound remain an area for further investigation.

Derivatization at the Amino and Phenyl Moieties

The peripheral functional groups of this compound, namely the 2-amino group and the 5-phenyl group, provide versatile handles for chemical modification. These sites allow for the synthesis of a wide array of derivatives through well-established chemical transformations.

Derivatization of the 2-Amino Group:

The primary amino group at the C2 position is a key site for nucleophilic reactions, enabling the introduction of various functional moieties. Common derivatizations include acylation, sulfonylation, and condensation reactions.

Acylation: The reaction of the 2-amino group with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. This reaction is a standard method for introducing amide functionalities. rsc.org

Dithiocarbamate Formation: In a reaction analogous to that used for similar heterocyclic amines, the amino group can be converted into a dithiocarbamate. uobaghdad.edu.iq This transformation is typically achieved by treating the parent amine with carbon disulfide in the presence of a strong base like potassium hydroxide (B78521) in an alcoholic solution. uobaghdad.edu.iq

Schiff Base Formation: Condensation of the 2-amino group with various substituted aldehydes yields the corresponding Schiff bases (imines). nih.gov This reaction is often carried out by refluxing the reactants in an alcoholic solvent. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl Halides (e.g., Acetyl Chloride) | N-(5-phenyl-1,3-oxazol-2-yl)acetamide | Analogous to reactions described in rsc.org |

| Dithiocarbamate Formation | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | Potassium (5-phenyl-1,3-oxazol-2-yl)carbamodithioate | Based on methodology for 2-amino-5-phenyl-1,3,4-oxadiazole uobaghdad.edu.iq |

| Schiff Base Formation | Substituted Aldehydes (R-CHO) | N-((Substituted)benzylidene)-5-phenyl-1,3-oxazol-2-amine | Based on methodology for 2-aminothiazole (B372263) derivatives nih.gov |

Derivatization of the 5-Phenyl Group:

The phenyl ring at the C5 position can undergo electrophilic aromatic substitution, allowing for the introduction of substituents onto the benzene (B151609) ring. The position of substitution (ortho, meta, or para) is directed by the oxazole ring system. These modifications are often accomplished by utilizing substituted starting materials in the synthesis of the core oxazole structure, but direct substitution on the pre-formed heterocycle is also possible.

Nitration: The introduction of a nitro group, typically at the para position of the phenyl ring, can be achieved through nitration reactions. The synthesis of 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole has been reported, indicating that such modifications are feasible within this class of compounds. uobaghdad.edu.iq

Other Substitutions: A variety of other functional groups (e.g., halo, alkyl, alkoxy) can be present on the phenyl ring. These are often introduced by selecting the appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) derivative during the initial synthesis of the oxazole ring. researchgate.net

| Derivative Name | Substitution on Phenyl Ring | Synthetic Approach | Reference |

|---|---|---|---|

| 5-(4-Nitrophenyl)-1,3-oxazol-2-amine | -NO₂ at C4 | Direct nitration or synthesis from 4-nitrobenzaldehyde | Analogous to synthesis of 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole uobaghdad.edu.iq |

| 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | -Cl at C4 | Synthesis from 2-bromo-1-(4-chlorophenyl)ethanone | Based on general synthesis of 4-aryloxazoles researchgate.net |

| 5-(4-Methoxyphenyl)-1,3-oxazol-2-amine | -OCH₃ at C4 | Synthesis from 2-bromo-1-(4-methoxyphenyl)ethanone | Based on general synthesis of 4-aryloxazoles nanobioletters.com |

Structure Activity Relationship Sar Studies of 5 Phenyl 1,3 Oxazol 2 Amine Derivatives

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of 5-Phenyl-1,3-oxazol-2-amine derivatives is profoundly influenced by the nature and position of substituents on its aromatic rings. The electronic properties (electron-donating or electron-withdrawing) and steric characteristics of these substituents can alter the molecule's interaction with its biological target, thereby modulating its efficacy.

The N-phenyl ring of the 2-amino group presents a critical site for modification to explore SAR. Studies on analogous N-aryl heterocyclic compounds, such as N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, have demonstrated that substitutions on this ring can dramatically affect inhibitory potency. nih.govnih.gov For instance, in a series of compounds screened for antiproliferative activity against the DU-145 human prostate carcinoma cell line, the position of substituents on the N-aryl ring was a key determinant of activity.

Initial findings indicated that electron-donating groups, particularly methoxy (B1213986) (-OCH3) groups, could enhance potency. The placement of these groups was also crucial; a methoxy group at the para-position of the N-phenyl ring often resulted in superior activity compared to substitutions at the ortho- or meta-positions. This suggests that the electronic landscape of this part of the molecule is vital for target engagement. The combination of beneficial features, guided by SAR, led to a significant improvement in potency, underscoring the importance of systematic exploration of the N-phenyl substituent pattern. nih.gov

Table 1: Influence of N-Aryl Substitution on Antiproliferative Activity of Analogous 1,2,4-Oxadiazol-5-amine Derivatives against DU-145 Cells Data is illustrative of SAR principles on a related scaffold.

| Compound | N-Aryl Substituent (R) | IC₅₀ (µM) |

| 1a | Phenyl | 5.7 |

| 1b | 4-Methoxyphenyl | 0.09 |

| 1c | 3-Methoxyphenyl | 0.40 |

| 1d | 2-Methoxyphenyl | 1.1 |

| 1e | 4-Chlorophenyl | 0.44 |

Source: Adapted from studies on N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines. nih.govnih.gov

In studies of related 2-arylbenzoxazole derivatives, it has been observed that introducing substituents at the 3- and 4-positions of the phenyl ring significantly impacts antiproliferative activity. mdpi.comnih.gov For example, derivatives bearing a methoxy group at the 3-position of the phenyl ring generally exhibited higher activity than unsubstituted counterparts. mdpi.com Furthermore, the addition of bulky and lipophilic groups, such as N,N-diethyl or morpholine (B109124) substituents at the 4-position, also tended to enhance biological activity. mdpi.comnih.gov This indicates that both electronic and steric factors on the 5-phenyl ring play a synergistic role in determining the compound's potency.

Table 2: Effect of 2-Phenyl Substitutions on Antiproliferative Activity of Analogous Benzoxazole (B165842) Derivatives against NCI-H460 Cancer Cells Data is illustrative of SAR principles on a related scaffold.

| Compound | 3-Position Substituent | 4-Position Substituent | IC₅₀ (µM) |

| 2a | H | H | >50 |

| 2b | H | N,N-diethylethoxy | 10.1 |

| 2c | OCH₃ | N,N-diethylethoxy | 1.9 |

| 2d | OCH₃ | Morpholinoethoxy | 1.4 |

Source: Adapted from studies on 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.comnih.gov

Stereochemical Considerations in Bioactive this compound Analogs

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific receptor or enzyme active site, which are themselves chiral environments. nih.gov For derivatives of this compound that contain chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit markedly different biological activities, metabolic profiles, and toxicities. nih.gov

Although specific stereochemical studies on this compound analogs are not extensively documented in the reviewed literature, the principles of stereospecificity are universally applicable. For many classes of drugs, it is common for one enantiomer to be significantly more potent than the other (the eutomer vs. the distomer) or for the two enantiomers to have entirely different pharmacological effects. This difference arises because only one enantiomer may fit correctly into the binding site to elicit a biological response, much like a key fitting into a lock. nih.gov Therefore, when designing and synthesizing new bioactive analogs of this scaffold that incorporate stereocenters, it is crucial to prepare and test individual stereoisomers to fully characterize their pharmacological profiles and identify the most active and safe candidate.

Optimization of Lead Structures through SAR Analysis

Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a promising lead compound to transform it into a viable drug candidate. depositolegale.it This process heavily relies on the analysis of SAR data. By understanding which structural modifications lead to improved potency and selectivity, medicinal chemists can rationally design new generations of compounds. tandfonline.com

The SAR data gathered from modifying the N-phenyl and 5-phenyl rings of the this compound scaffold provides a roadmap for optimization. For example, if initial screening reveals that a para-methoxy group on the N-phenyl ring and a morpholine group on the 5-phenyl ring are beneficial for activity, the next step would be to synthesize a compound incorporating both features. This strategy of combining favorable moieties often leads to a synergistic improvement in potency. nih.gov

In the development of analogous N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, this approach proved highly successful. An initial hit compound with an IC₅₀ of 5.7 µM was identified. Through systematic SAR exploration, it was found that a para-methoxy group on the N-aryl ring and a meta-methoxy group on the 3-aryl ring were optimal. Combining these "best" pharmacophoric features into a single molecule resulted in a new lead compound with an IC₅₀ of 0.028 µM, representing a more than 200-fold increase in potency compared to the original hit. nih.govnih.gov This example clearly demonstrates the power of SAR-guided lead optimization to significantly enhance the therapeutic potential of a chemical series.

Biological and Pharmacological Activities of 5 Phenyl 1,3 Oxazol 2 Amine and Its Analogs

Antimicrobial Properties

Derivatives of 2-amino-oxazole have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Analogs of 5-Phenyl-1,3-oxazol-2-amine, such as 5-substituted-2-amino-1,3,4-oxadiazoles, have shown notable antibacterial activity. Studies have demonstrated that modifications to the core structure can yield compounds with significant potency against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have exhibited inhibitory effects against Streptococcus faecalis, Methicillin-Susceptible Staphylococcus aureus (MSSA), and Methicillin-Resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL nih.gov.

N-phenyl-N-thiocarbamoyl-β-alanines and N-carbamoyl-N-phenyl-β-alanines have been used to synthesize quinoxaline-fused oxazoles that displayed good antibacterial activity against Staphylococcus aureus and Salmonella enteritidis, with MIC values as low as 62.5 µg/mL clockss.org. Furthermore, research into 2-aminobenzoxazoles, another related class of compounds, has identified derivatives with potent, broad-spectrum antifungal activity, with some compounds showing EC50 values between 1.48 and 16.6 µg/mL against various phytopathogenic fungi nih.gov.

The table below summarizes the antibacterial activity of selected oxazole (B20620) analogs.

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| 5-Substituted-2-amino-1,3,4-oxadiazoles | Streptococcus faecalis | 4 - 64 | nih.gov |

| MSSA | 4 - 64 | nih.gov | |

| MRSA | 4 - 64 | nih.gov | |

| Quinoxaline-fused oxazoles | Staphylococcus aureus | 62.5 | clockss.org |

| Salmonella enteritidis | 62.5 | clockss.org |

The antifungal potential of oxazole derivatives has also been a subject of investigation. A series of 5-substituted 2-amino-1,3,4-thiadiazole derivatives, which are close structural analogs of the target compound, were synthesized and evaluated for their antifungal properties. One particular derivative demonstrated activity against Candida albicans with a MIC of 8 μg/mL and against Aspergillus niger with a MIC of 64 μg/mL nih.gov.

Further studies on 2-aminobenzoxazole derivatives have revealed their potential as antifungal agents against phytopathogenic fungi, with some compounds exhibiting broad-spectrum activity nih.gov. The isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole in certain compounds has been shown to improve antimicrobial activity, particularly against mycobacteria nih.gov.

The antifungal activity of representative oxazole analogs is presented in the table below.

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

| 5-Substituted-2-amino-1,3,4-thiadiazoles | Candida albicans | 8 | nih.gov |

| Aspergillus niger | 64 | nih.gov |

Antiviral Efficacy

The antiviral properties of this compound and its analogs have been explored against a variety of RNA and DNA viruses.

A series of novel (5-oxazolyl)phenyl amine derivatives have been synthesized and evaluated for their in vitro antiviral activities against Hepatitis C Virus (HCV), a significant RNA virus. Several of these compounds exhibited potent anti-HCV activity, with IC50 values ranging from 0.28 to 0.92 μM. These compounds demonstrated low cytotoxicity in Huh7.5 cells. The same study also reported strong activity against Coxsackievirus B3 (CVB3) and B6 (CVB6), with IC50 values less than 2.0 μM for the most active compounds researchgate.net.

The table below details the inhibitory activity of selected (5-oxazolyl)phenyl amine derivatives against these RNA viruses.

| Compound | Virus | IC50 (μM) | Reference |

| 17a1 | HCV | 0.28 - 0.92 | researchgate.net |

| 17a4 | HCV | 0.28 - 0.92 | researchgate.net |

| 17a6 | HCV | 0.28 - 0.92 | researchgate.net |

| 17b1 | HCV | 0.28 - 0.92 | researchgate.net |

| 17d1 | HCV | 0.28 - 0.92 | researchgate.net |

| 17e2 | HCV | 0.28 - 0.92 | researchgate.net |

| 17g3 | HCV | 0.28 - 0.92 | researchgate.net |

| 17a1 | CVB3 and/or CVB6 | < 2.0 | researchgate.net |

| 17a4 | CVB3 and/or CVB6 | < 2.0 | researchgate.net |

| 17a5 | CVB3 and/or CVB6 | < 2.0 | researchgate.net |

| 17a6 | CVB3 and/or CVB6 | < 2.0 | researchgate.net |

| 17b1 | CVB3 and/or CVB6 | < 2.0 | researchgate.net |

| 17b2 | CVB3 and/or CVB6 | < 2.0 | researchgate.net |

| 17g1 | CVB3 and/or CVB6 | < 2.0 | researchgate.net |

| 17g3 | CVB3 and/or CVB6 | < 2.0 | researchgate.net |

The antiviral activity of oxazole derivatives extends to DNA viruses. A study on [(5-oxazolyl)-phenyl]-thiourea derivatives demonstrated potent activity against Herpes Simplex Virus type 1 (HSV-1). Certain compounds from this series exhibited inhibitory effects at low micromolar concentrations researchgate.net. This indicates that the (5-oxazolyl)-phenyl scaffold is a promising starting point for the development of broad-spectrum antiviral agents that are effective against both RNA and DNA viruses.

The table below summarizes the anti-HSV-1 activity of selected [(5-oxazolyl)-phenyl]-thiourea derivatives.

| Compound | Virus | Activity | Reference |

| 4k | HSV-1 | Potent at low micromolar concentrations | researchgate.net |

| 4l | HSV-1 | Potent at low micromolar concentrations | researchgate.net |

| 7m | HSV-1 | Potent at low micromolar concentrations | researchgate.net |

| 7n | HSV-1 | Potent at low micromolar concentrations | researchgate.net |

The oxazole nucleus is a key component in a variety of heterocyclic compounds that have been investigated for their anti-HIV properties. These derivatives can exert their antiviral effects through diverse mechanisms arabjchem.org. For example, some oxazole-containing hybrids have shown potent inhibitory effects against HIV-1.

One area of research has focused on hybrids of oxazoles with sulfonamides. Certain tricyclic furanofuran-containing benzothiazole-sulfonamide hybrids have demonstrated pronounced inhibitory effects against HIV-1 protease, with IC50 values as low as 0.023 nM arabjchem.org. Another study on 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides, which bear structural resemblance to the target compound, showed that one derivative inhibited HIV-1 with an EC50 of 0.45 mg/mL researchgate.net.

The table below presents examples of related oxazole structures and their anti-HIV activity.

| Compound Class/Derivative | HIV Strain | Activity Metric | Value | Reference |

| Tricyclic furanofuran-containing benzothiazole-sulfonamide hybrid | HIV-1 PR | IC50 | 0.023 nM | arabjchem.org |

| 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivative | HIV-1 | EC50 | 0.45 mg/mL | researchgate.net |

Anticancer and Antiproliferative Applications

Derivatives of the 5-phenyloxazole core have shown notable potential in the field of oncology, exhibiting cytotoxic and antiproliferative effects against a variety of human cancer cell lines and modulating key pathways involved in tumor progression.

Activity against Human Cancer Cell Lines

Numerous studies have highlighted the anticancer potential of 5-phenyloxazole derivatives. For instance, a series of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for their anticancer activity. Among them, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited a potent and broad range of cytotoxic activity against a panel of 60 human cancer cell lines, with average GI50, TGI, and LC50 values of 5.37 µM, 12.9 µM, and 36 µM, respectively.

Furthermore, research into oxazole-containing compounds has identified potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a protein often mutated in acute myeloid leukemia (AML). One such derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was effective in inhibiting the growth of AML cell lines Molm-13 and MV4-11. This compound inhibited the activity of both wild-type and mutated FLT3 in cell-free kinase assays and in AML cell lines, leading to increased apoptosis.

The following table summarizes the antiproliferative activity of selected 5-phenyloxazole analogs against various human cancer cell lines.

Antiproliferative Activity of 5-Phenyloxazole Analogs

| Compound | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Panel of 60 cancer cell lines | Average GI50 | 5.37 µM |

| Average TGI | 12.9 µM | ||

| Average LC50 | 36 µM | ||

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Molm-13 (AML) | Growth Inhibition | Effective at 100 nM |

| MV4-11 (AML) | Growth Inhibition | Effective at 100 nM |

Modulation of Key Oncogenic Pathways (e.g., Wnt Signaling through Notum Carboxylesterase Inhibition)

The Wnt signaling pathway is a critical regulator of cell development and proliferation, and its dysregulation is a hallmark of many cancers. Carboxylesterase Notum acts as a negative regulator of this pathway by deacylating Wnt proteins, which attenuates Wnt signaling. Inhibition of Notum can, therefore, restore Wnt signaling and represents a potential therapeutic strategy in oncology.

Research has identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. These compounds were developed from a crystallographic fragment screen and optimized to produce potent inhibitors. Screening of these optimized compounds in a cell-based TCF/LEF reporter gene assay demonstrated their ability to restore the activation of Wnt signaling in the presence of Notum. This modulation of the Wnt pathway highlights a specific mechanism through which 5-phenyloxazole analogs can exert their anticancer effects.

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer properties, this compound and its analogs have demonstrated significant anti-inflammatory and potential immunomodulatory activities.

5-Lipoxygenase (5-LOX) Inhibitory Activity

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. As such, inhibitors of 5-LOX are of great interest for the treatment of inflammatory diseases. A series of N-aryl-5-aryloxazol-2-amine derivatives have been synthesized and evaluated as 5-LOX inhibitors.

Structure-activity relationship (SAR) studies revealed that the presence of a hydroxyl or amino group at the para-position of the N-phenyl ring was crucial for their 5-LOX-inhibitory activities. mdpi.com Further modifications, such as the addition of halogen or methyl groups, influenced the potency of these derivatives. mdpi.com These findings have led to the development of potent and selective 5-LOX inhibitors based on the oxazole scaffold.

5-LOX Inhibitory Activity of N-Aryl-5-aryloxazol-2-amine Analogs

| Compound Feature | Effect on 5-LOX Inhibition |

|---|---|

| p-hydroxyl group on N-phenyl | Essential for activity |

| p-amino group on N-phenyl | Essential for activity |

| Halogen substitution | Can positively or negatively affect potency |

| Methyl group substitution | Can positively or negatively affect potency |

Immunomodulatory Potentials in Cellular Assays

While direct studies on the immunomodulatory effects of this compound are limited, research on structurally related heterocyclic compounds, such as isoxazole (B147169) and pyrrole derivatives, provides insights into their potential activities.

For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have been shown to exhibit regulatory activity on lymphocyte proliferation and can modulate the production of cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage-enriched peritoneal cell cultures. nih.gov Specifically, some derivatives displayed inhibitory activity on mitogen-induced lymphocyte proliferation and had a more profound regulatory effect on IL-1β production compared to TNF-α. nih.gov

Similarly, a study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, in a lipopolysaccharide (LPS)-induced systemic inflammation model showed a significant decrease in serum TNF-α levels after repeated treatment. mdpi.comnih.gov Interestingly, this compound also led to a significant elevation of Transforming Growth Factor-beta 1 (TGF-β1) levels, while levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) remained unaffected. mdpi.comnih.gov These findings suggest that related heterocyclic scaffolds can selectively modulate cytokine profiles, indicating a potential for immunomodulatory activity.

Enzyme Inhibitory Profiles

The this compound scaffold and its analogs have been shown to inhibit a range of enzymes, highlighting their potential as targeted therapeutic agents. As previously discussed, these compounds are effective inhibitors of Notum carboxylesterase and 5-Lipoxygenase (5-LOX) .

Beyond these, research has expanded the enzyme inhibitory profile of this class of compounds. Notably, oxazol-2-amine derivatives have been identified as potent novel inhibitors of FMS-like tyrosine kinase 3 (FLT3) , a key target in acute myeloid leukemia. For example, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine effectively inhibited both wild-type and mutated forms of FLT3.

Furthermore, related bi-heterocyclic compounds incorporating a 5-substituted-phenyl-1,3,4-oxadiazole moiety have been evaluated for their inhibitory activity against other enzymes. These studies have revealed inhibitory potential against cholinesterases (acetylcholinesterase and butyrylcholinesterase) and α-glucosidase .

Enzyme Inhibitory Profile of 5-Phenyloxazole Analogs and Related Compounds

| Enzyme Target | Compound Class | Observed Effect |

|---|---|---|

| Notum Carboxylesterase | 5-phenyl-1,3,4-oxadiazol-2(3H)-ones | Potent Inhibition |

| 5-Lipoxygenase (5-LOX) | N-aryl-5-aryloxazol-2-amines | Potent Inhibition |

| FMS-like tyrosine kinase 3 (FLT3) | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Potent Inhibition |

| Acetylcholinesterase (AChE) | 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides | Inhibition |

| Butyrylcholinesterase (BChE) | 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides | Inhibition |

| α-Glucosidase | 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides | Inhibition |

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine Monophosphate Dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a significant target for immunosuppressive, antiviral, and anticancer therapies. While direct inhibitory data for this compound on IMPDH is not extensively documented in publicly available research, numerous studies have highlighted the potential of its analogs.

Research into novel 2-aminooxazoles has revealed that this class of compounds can inhibit IMPDH with low nanomolar potency researchgate.net. The (5-oxazolyl)-phenyl structural motif is recognized as a valuable component in the design of compounds with promising pharmaceutical properties, including immunosuppressive and antiviral effects linked to IMPDH inhibition.

A series of [(5-oxazolyl)-phenyl]-thiourea derivatives were synthesized and evaluated for their biological activities. Several of these compounds demonstrated notable activity against IMPDH, alongside antiviral properties researchgate.net. Specifically, compounds designated as 4i, 4j, 4k, 7m, 7n, and 7o showed activity comparable to the control drug in IMPDH assays researchgate.net. This suggests that the 5-phenyloxazole core, when appropriately substituted, can serve as a scaffold for the development of potent IMPDH inhibitors. The structure-activity relationship studies on N-[3-methoxy-4-(5-oxazolyl)phenyl] moieties have further underscored the importance of the 5-oxazolyl-phenyl fragment in designing IMPDH inhibitors researchgate.net.

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a primary therapeutic target in the treatment of Alzheimer's disease, as it plays a key role in the production of amyloid-β peptides. The inhibitory potential of this compound analogs has been explored in this context.

A study focused on molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives, which share a similar 5-phenyl heterocyclic core, demonstrated significant BACE-1 inhibitory activity. The table below summarizes the IC50 values for selected compounds from this series against human BACE-1 (hBACE-1) nih.gov.

| Compound | hBACE-1 IC50 (µM) |

|---|---|

| SD-4 | 0.753 ± 0.018 |

| SD-6 | 0.911 ± 0.013 |

| SD-7 | 0.834 ± 0.015 |

| SD-8 | 0.896 ± 0.019 |

| SD-14 | 0.952 ± 0.021 |

These findings indicate that the 5-phenyl-1,3,4-oxadiazole scaffold, a close analog of the 5-phenyl-1,3-oxazole system, is a promising framework for designing BACE-1 inhibitors. The substitutions on the phenyl ring and the thio-linked side chain play a crucial role in modulating the inhibitory potency.

Cholinesterase Inhibition (AChE, BChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Various derivatives structurally related to this compound have been investigated for their cholinesterase inhibitory effects.

The same series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives mentioned previously also exhibited potent inhibition of both human AChE (hAChE) and BChE (hBChE). The inhibitory activities of selected compounds are presented below nih.gov.

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) |

|---|---|---|

| SD-4 | 0.812 ± 0.014 | 1.115 ± 0.011 |

| SD-6 | 0.907 ± 0.011 | 1.311 ± 0.017 |

| SD-7 | 0.931 ± 0.016 | >10 |

| SD-8 | 1.104 ± 0.018 | 1.402 ± 0.016 |

| SD-14 | 1.315 ± 0.021 | 1.218 ± 0.014 |

Furthermore, a study on benzoxazole-oxadiazole analogues revealed moderate to good inhibitory potential against both AChE and BChE, with some derivatives showing higher potency than the standard drug Donepezil researchgate.net. For instance, certain analogs displayed IC50 values ranging from 5.80 ± 2.18 to 40.80 ± 5.90 µM against AChE and 7.20 ± 2.30 to 42.60 ± 6.10 µM against BChE researchgate.net. This highlights the potential of the broader benzoxazole (B165842) and related oxadiazole scaffolds in cholinesterase inhibition.

Other Investigated Biological Activities of this compound Derivatives

Beyond enzyme inhibition, derivatives of this compound have been explored for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

Anticancer Activity: N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, which are structurally similar to 5-phenyloxazoles, have been screened for their anticancer properties. One notable compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, demonstrated significant activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer nih.gov. Another series of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates also exhibited potent and broad-spectrum cytotoxic activity against human cancer cells researchgate.net.

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of oxazole derivatives. A series of 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-3-(((4-substituted phenyl) amino) methyl) -1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized and showed anti-inflammatory efficacy in a carrageenan-induced paw edema model in rats nveo.org. Some of these compounds exhibited activity comparable to or even exceeding that of the standard drug, diclofenac nveo.orgnveo.org. For instance, one Mannich base derivative, P28, showed the highest activity with 78.71% inhibition nveo.org.

Antimicrobial Activity: The 1,3-oxazole core is present in various compounds with demonstrated antimicrobial properties. A study on 1,3-oxazole derivatives incorporating a 4-(4-X-phenylsulfonyl)phenyl fragment reported antimicrobial activity against both Gram-positive bacterial strains and Candida albicans mdpi.comnih.gov. The activity was found to be dependent on the specific substitutions on the oxazole ring and the nature of the amino acid from which they were derived mdpi.com. Another study on newly synthesized chalcones and isoxazoles, which can be considered analogs, also reported antibacterial and antifungal activities icm.edu.pl.

Mechanistic Insights into the Biological Action of 5 Phenyl 1,3 Oxazol 2 Amine

Identification and Characterization of Biological Targets

Research into the derivatives of 5-phenyl-1,3-oxazol-2-amine has pinpointed several key enzymes as their primary biological targets. Notably, these compounds have been extensively investigated as inhibitors of enzymes involved in inflammatory and cancer-related pathways.

A major target identified for N-aryl-5-aryloxazol-2-amine derivatives is 5-lipoxygenase (5-LOX) . jst.go.jpnih.govtandfonline.com This enzyme is crucial in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. jst.go.jpdb-thueringen.demdpi.com A novel oxazole-containing structural moiety was first identified from a chemical library through in vitro enzymatic and cell-based assays as having inhibitory effects on 5-LOX. jst.go.jpnih.govresearchgate.net Subsequent synthesis and evaluation of a series of N-aryl-5-aryloxazol-2-amine derivatives confirmed their ability to inhibit this key enzyme in the leukotriene pathway. jst.go.jpnih.gov

In addition to 5-LOX, some oxazole (B20620) derivatives have been found to inhibit leukotriene A4 hydrolase (LTA4H) . db-thueringen.demdpi.comnih.gov LTA4H is another critical enzyme in the leukotriene pathway, responsible for converting leukotriene A4 to the pro-inflammatory molecule leukotriene B4. db-thueringen.demdpi.comnih.gov Interestingly, certain chalcogen-containing oxazole derivatives were shown to selectively inhibit the epoxide hydrolase activity of LTA4H while not affecting its aminopeptidase (B13392206) activity. db-thueringen.demdpi.comnih.gov

Furthermore, certain 2-anilino-5-aryloxazoles, which are derivatives of this compound, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . google.com VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. google.com

In a different context, a study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates suggested potential interactions with tubulin and cyclin-dependent kinase 2 (CDK2) , both of which are important targets in cancer therapy. bioorganica.com.ua Another related heterocyclic compound, a 5-phenyl-1,3,4-oxadiazol-2(3H)-one, was found to be a potent inhibitor of Notum carboxylesterase , a negative regulator of the Wnt signaling pathway. ucl.ac.uk

The inhibitory activities of some representative derivatives are summarized in the table below.

| Compound Derivative Type | Biological Target | IC50 Value | Reference |

| N-(4-hydroxyphenyl)-5-phenyloxazol-2-amine | 5-LOX | 1.9 µM | jst.go.jp |

| N-(4-aminophenyl)-5-(4-fluorophenyl)oxazol-2-amine | 5-LOX | 2.1 µM | jst.go.jp |

| 4-(4-benzylphenyl) oxazol-2-amine (TTO) | LTA4H (in PMNs) | 0.8 µM | mdpi.com |

| 4-(4-benzylphenyl) oxazol-2-amine (TTO) | 5-LOX (in PMNs) | 2.3 µM | mdpi.com |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Human Cancer Cell Lines (average GI50) | 5.37 µM | bioorganica.com.ua |

Analysis of Molecular Interactions: Binding Modes and Non-Covalent Forces

The efficacy of this compound derivatives as enzyme inhibitors is determined by their specific molecular interactions within the active sites of their targets. Structure-activity relationship (SAR) studies and molecular docking simulations have provided valuable insights into these binding modes.

For the N-aryl-5-aryloxazol-2-amine derivatives targeting 5-LOX, SAR analysis has revealed that the nature of the substituent on the N-phenyl ring is crucial for inhibitory activity. jst.go.jpnih.govresearchgate.net Specifically, the presence of a hydroxyl or an amino group at the para-position of the N-phenyl ring was found to be essential for potent 5-LOX inhibition. jst.go.jpnih.govresearchgate.net This suggests that these groups may be involved in key hydrogen bonding interactions within the enzyme's active site. Conversely, the electronic effects of substituents on the 5-phenyl ring did not appear to significantly alter the inhibitory potency of the oxazole scaffold. jst.go.jp

Molecular docking studies on a related 5-sulfonyl-2-phenyl-1,3-oxazole-4-carboxylate derivative were conducted to explore its interaction with tubulin and CDK2. bioorganica.com.ua While the specific interactions were not detailed in the available literature, such computational approaches are instrumental in visualizing the binding pose and identifying key intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

In a detailed study of a related 5-phenyl-1,3,4-oxadiazol-2(3H)-one inhibitor bound to Notum carboxylesterase, X-ray crystallography revealed the precise binding mode. ucl.ac.uk The inhibitor was observed to make a complete interaction with the oxyanion hole, similar to the natural substrate, and occupied a significant portion of the hydrophobic pocket. ucl.ac.uk This type of detailed structural information is invaluable for understanding the basis of inhibition and for guiding the rational design of more potent and selective inhibitors.

Elucidation of Signaling Pathways and Cellular Responses

The interaction of this compound derivatives with their biological targets leads to the modulation of critical cellular signaling pathways, resulting in observable cellular responses.

The inhibition of 5-LOX and LTA4H by these derivatives directly impacts the leukotriene synthesis pathway . jst.go.jpdb-thueringen.demdpi.com By blocking these enzymes, the production of pro-inflammatory leukotrienes, such as leukotriene B4, is suppressed. This has been demonstrated in cellular assays where the derivatives inhibited the biosynthesis of these inflammatory mediators in polymorphonuclear neutrophils (PMNs). mdpi.com The downstream effect of this inhibition is a reduction in the inflammatory response, which has been confirmed in in vivo models of arachidonic acid-induced ear edema. jst.go.jpnih.gov

In the case of derivatives targeting VEGFR2, their inhibitory action modulates the VEGF signaling pathway . google.com This pathway is central to angiogenesis, and its inhibition leads to a decrease in the proliferation, migration, and differentiation of endothelial cells. google.com By disrupting these processes, the formation of new blood vessels that supply tumors with nutrients and oxygen is hampered, thereby inhibiting tumor growth.

For the 5-sulfonyl-1,3-oxazole-4-carboxylate derivative, its potent cytotoxic activity against a broad range of human cancer cell lines from leukemia, colon cancer, melanoma, and renal cancer suggests that its interaction with targets like tubulin or CDK2 disrupts fundamental cellular processes such as cell division and proliferation, ultimately leading to cell death. bioorganica.com.ua

Finally, the inhibition of Notum carboxylesterase by a related oxadiazolone derivative leads to the upregulation of the Wnt signaling pathway . ucl.ac.uk Notum is a negative regulator of this pathway, and its inhibition restores Wnt signaling, which has therapeutic implications for conditions like osteoporosis. ucl.ac.uk

Computational Chemistry and in Silico Studies on 5 Phenyl 1,3 Oxazol 2 Amine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking and interaction modeling are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. These studies are fundamental in understanding the mechanism of action and in designing more potent and selective molecules.

Research on phenyl-substituted 1,3-oxazoles has utilized a fragment-to-fragment modeling approach to analyze their interactions with protein components. bioorganica.com.ua This method correctly considers spatial complementarity, π-π stacking interactions, and hydrogen bonds. bioorganica.com.ua Quantum-chemical calculations have shown that the planar structure of the 1,3-oxazole core, when substituted with phenyl groups, significantly influences its binding capabilities. bioorganica.com.ua

Key findings from these modeling studies include:

Hydrogen Bonding: The stability of hydrogen bonds formed between the oxazole (B20620) pharmacophore and biomolecule fragments (represented by H-X, where X can be Oxygen, Sulfur, or a Nitrogen-Hydrogen group) is a critical factor in the binding energy. The binding energy was found to decrease in the series where X is O > S > NH. bioorganica.com.ua

Influence of Phenyl Groups: The introduction of a phenyl group at position 5 of the oxazole core enhances the stability of the complex with biomolecule fragments by approximately 0.5 kcal/mol. bioorganica.com.ua

π-Stacking Interactions: A significant contribution to binding affinity comes from π-stacking interactions. Modeling the interaction between the phenyl substituent at position 5 of the 1,3-oxazole and a phenylalanine residue (as a protein fragment) demonstrated an additional stabilization of the complex by 2.5 kcal/mol. bioorganica.com.ua This suggests that the biological activity of phenyl-substituted oxazoles is closely linked to their ability to form stable complexes through these additional interactions, without causing spatial hindrance with the polypeptide chain. bioorganica.com.ua

| Interaction Type | Contributing Moiety | Interacting Partner (Protein Fragment) | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Core Interaction | 5-Phenyl-1,3-oxazole | Biomolecule Fragments | + 0.5 (due to phenyl group) |

| π-Stacking | 5-Phenyl Group | Phenylalanine | + 2.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding drug design.

While QSAR studies have been employed for various oxazole and thiazole (B1198619) derivatives to predict their anti-inflammatory or antimicrobial activities, specific QSAR models focused exclusively on 5-Phenyl-1,3-oxazol-2-amine are not extensively detailed in the available scientific literature. thaiscience.info The development of a robust QSAR model would require a dataset of structurally related 2-amino-5-phenyloxazoles with experimentally determined biological activities against a specific target.

Computational Studies on Pharmacokinetic and Pharmacodynamic Parameters

Computational methods are increasingly used to predict the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of molecules early in the discovery process. Key parameters include metabolic stability and the ability to cross the blood-brain barrier (BBB).

For related compounds like 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, pharmacokinetic studies have been conducted, including assessments of plasma exposure and BBB penetration. ucl.ac.uk Similarly, in silico tools like the Swiss-ADME web server have been used to evaluate the properties of other related heterocyclic structures, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives. researchgate.net These studies often use models like the BOILED-Egg plot to visualize predicted gastrointestinal absorption and BBB permeation. researchgate.net

However, specific computational studies detailing the predicted metabolic stability or BBB penetration for the parent compound this compound are not prominently available in the reviewed literature. Such studies would be valuable to assess its potential for systemic or central nervous system (CNS) activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Assessments

In silico ADMET prediction is a crucial step in early-stage drug development to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. These predictions are based on calculated molecular properties and their correlation with known experimental outcomes.

For this compound, several key molecular descriptors relevant to ADMET properties can be computed. These properties provide a preliminary assessment of the compound's drug-likeness. nih.gov

| Property | Predicted Value | Significance in ADMET |

|---|---|---|

| Molecular Weight | 160.17 g/mol | Affects diffusion and absorption; generally <500 for oral drugs. |

| XLogP3-AA | 1.7 | Log of the octanol/water partition coefficient; indicates lipophilicity, affecting absorption and permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability (Lipinski's Rule: ≤5). |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding (Lipinski's Rule: ≤10). |

| Polar Surface Area | 52.1 Ų | Relates to membrane permeability; generally <140 Ų for good cell penetration. |

Data sourced from PubChem CID 12707563. nih.gov

Based on these computed descriptors, this compound generally adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Regarding toxicity, GHS classification data from notifications to the ECHA C&L Inventory indicate potential hazards. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. nih.gov This preliminary toxicity assessment is vital for guiding further experimental validation and handling procedures.

Future Directions and Applications of 5 Phenyl 1,3 Oxazol 2 Amine in Research

Prospects in Drug Discovery and Development

The oxazole (B20620) nucleus is a privileged scaffold in medicinal chemistry, known to interact with various biological targets through diverse non-covalent interactions. nih.gov The 5-phenyl-1,3-oxazol-2-amine framework, in particular, is a focal point for the development of novel therapeutic agents targeting a wide spectrum of diseases.

Anticancer Activity: Derivatives of the oxazol-2-amine core have emerged as promising candidates for cancer therapy. One notable study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). nih.gov This kinase is often mutated in acute myeloid leukemia (AML), and its inhibition by the oxazole derivative led to decreased proliferation and increased apoptosis in AML cells. nih.gov The compound's anti-leukemic activity was also confirmed in in-vivo xenograft models. nih.gov Furthermore, it was found to suppress the expression of genes involved in DNA damage repair, and its combination with a PARP inhibitor like olaparib (B1684210) showed synergistic effects in inhibiting cancer cell growth. nih.gov The broader class of oxazolone (B7731731) derivatives has also been investigated for cytotoxicity in various cancer cell lines, such as A549, with some compounds showing potent activity. researchgate.net

Antimicrobial and Antiviral Potential: The search for new antimicrobial agents is a global health priority, and oxazole derivatives are being actively investigated. The 2-aminooxazole structure is considered a valuable isostere of the well-known 2-aminothiazole (B372263) nucleus, a common feature in many bioactive compounds. acs.org Research has demonstrated that N-substituted 4-phenyl-2-aminooxazoles possess promising antitubercular activity. acs.org Other studies have focused on the synthesis of 2-amino-4-phenyloxazole derivatives and evaluated their in vitro activity against protozoa such as Giardia lamblia and Trichomonas vaginalis. researchgate.net

In the realm of antiviral research, novel (5-oxazolyl)phenyl amine derivatives have shown potent activity against the hepatitis C virus (HCV) and coxsackie viruses B3 (CVB3) and B6 (CVB6). nih.gov Several synthesized compounds exhibited strong antiviral effects at low micromolar concentrations with low cytotoxicity. nih.gov

Other Therapeutic Areas: The versatility of the oxazole scaffold extends to other therapeutic areas. Fused isoxazole (B147169) derivatives, a closely related class, are found in marketed drugs and show potential as antipsychotic and anticonvulsant agents. nih.gov Research into derivatives of 1,2-oxazole (isoxazole) has also yielded compounds with significant antidepressant and antianxiety activities in preclinical models. researchgate.net The wide range of biological activities associated with oxazole-containing compounds underscores their potential in developing treatments for cardiovascular, central nervous system, and inflammatory diseases. nih.govnih.govmdpi.com

| Derivative Class | Therapeutic Target/Application | Key Findings | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Anticancer (AML) | Potent inhibitor of FLT3 kinase; induces apoptosis in cancer cells. Synergistic effect with PARP inhibitors. | nih.gov |

| N-substituted 4-phenyl-2-aminooxazoles | Antitubercular | Considered a promising scaffold for new antitubercular agents. | acs.org |

| (5-Oxazolyl)phenyl amines | Antiviral (HCV, Coxsackie B) | Potent activity against HCV and CVB3/CVB6 viruses with low cytotoxicity. | nih.gov |

| 2-Amino-4-phenyloxazole derivatives | Antiprotozoal | Demonstrated in vitro activity against Giardia lamblia and Trichomonas vaginalis. | researchgate.net |

| Fused Isoxazole/Oxazole Derivatives | CNS Disorders | Potential antidepressant, antianxiety, antipsychotic, and anticonvulsant activities. | nih.govresearchgate.net |

Potential for Advanced Materials and Catalysis

Beyond medicine, the unique electronic and structural properties of this compound and related structures make them attractive for applications in materials science and catalysis.

Optical and Electronic Materials: A prominent example is 1,4-Bis(5-phenyl-2-oxazolyl)benzene, commonly known as POPOP. This compound is a well-established scintillation luminophore, valued for its high fluorescence quantum yield, large Stokes shift, and photostability. sigmaaldrich.com It is frequently used as a secondary wavelength shifter in scintillation cocktails and laser dyes. sigmaaldrich.com The development of new bola-type fluorophores incorporating the 5-phenyl-1,3,4-oxadiazole moiety linked to polyethylene (B3416737) glycol (PEG) has also been explored. These molecules are being investigated as promising fluorescent chemosensors for detecting electron-deficient species, such as metal cations and nitro-explosives. mdpi.com

Sensors and Modified Surfaces: The oxazolone ring is known for its ability to complex with heavy metal ions. This property has been harnessed to create advanced materials for environmental monitoring. mdpi.com Chemically modified electrodes (CMEs) have been developed using films of 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one. These CMEs were created through irreversible electrooxidation and have been successfully used for the electrochemical analysis of heavy metal ions in synthetic water samples. mdpi.com

Catalysis: Chiral 2-oxazolines, which share the core oxazole ring, are widely recognized as valuable ligands in the field of asymmetric catalysis. mdpi.com The nitrogen atom of the oxazole ring can coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of chemical reactions. While the catalytic applications of this compound itself are less explored, the proven success of related oxazoline (B21484) ligands suggests a promising avenue for future research, potentially in developing novel catalysts for stereoselective synthesis.

| Compound/Material Class | Application Area | Key Properties/Function | Reference |

|---|---|---|---|

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) | Optical Materials | Scintillation luminophore, laser dye, wavelength shifter. High fluorescence quantum yield. | sigmaaldrich.comsigmaaldrich.com |

| Azulenyl-phenyloxazolone Derivatives | Sensors | Forms chemically modified electrodes for detecting heavy metal ions. | mdpi.com |

| Oxadiazole-based Fluorophores | Chemosensors | Fluorescence "turn-off" response to nitro-analytes and metal cations. | mdpi.com |

| Chiral 2-Oxazolines | Asymmetric Catalysis | Serve as effective ligands for metal-catalyzed stereoselective reactions. | mdpi.com |

Innovative Research Methodologies and Interdisciplinary Approaches

The exploration of this compound and its analogs is increasingly driven by innovative research methodologies and interdisciplinary collaborations that bridge chemistry, biology, and materials science.

Advanced Synthesis and Green Chemistry: Modern synthetic chemistry is moving towards more efficient and environmentally friendly methods. The synthesis of related isoxazol-5-one derivatives has been achieved through a one-pot, three-component reaction using an amine-functionalized cellulose (B213188) catalyst in water, highlighting a commitment to green chemistry principles like waste reduction and the use of benign solvents. mdpi.com Furthermore, efficient techniques like the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry," are being employed to construct complex oxadiazole-based materials, demonstrating a shift towards more robust and high-yielding synthetic protocols. mdpi.com

Computational and Structural Analysis: In parallel with synthetic efforts, computational tools are playing a crucial role in accelerating research. Molecular docking studies are routinely used to predict and analyze the binding interactions of oxazole derivatives with biological targets like the HER enzyme and DNA. nih.gov These in-silico methods provide valuable insights into structure-activity relationships, guiding the rational design of more potent and selective drug candidates. nih.gov Advanced structural characterization techniques, such as Hirshfeld surface analysis, are being used to investigate intermolecular interactions in the crystal structures of related heterocyclic compounds, providing a deeper understanding of their solid-state properties. nih.gov

Interdisciplinary Applications: The study of this compound is inherently interdisciplinary. A single scaffold can be the starting point for developing an anticancer drug, a fluorescent sensor, or a novel organic dye. nih.govmdpi.comresearchgate.net This requires a collaborative approach where synthetic chemists work alongside pharmacologists, biochemists, and materials scientists. For instance, the synthesis of novel azo dyes from 5-phenyl-1,3,4-thiadiazole-2-amine not only creates new materials for the dye industry but also involves screening these compounds for biological activity, merging materials science with pharmacology. researchgate.net This convergence of disciplines is key to unlocking the full potential of this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-Phenyl-1,3-oxazol-2-amine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenyl precursors with nitrile or carbonyl derivatives. For example, refluxing with polar aprotic solvents (e.g., DMF or THF) under inert atmospheres enhances reaction rates and minimizes side reactions . Post-synthesis purification via column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Purity validation should combine melting point analysis, HPLC (>95% purity), and H/C NMR to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ 6.8–7.5 ppm for aromatic protons; δ 5.2–5.8 ppm for oxazole protons) and C NMR (δ 150–160 ppm for oxazole carbons) resolve regiochemistry and substituent effects .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 175.08 for CHNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH conditions .

Q. How can researchers design preliminary biological assays to evaluate the bioactivity of this compound?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7) at concentrations of 10–100 μM. Pair with antioxidant activity tests (DPPH radical scavenging) to assess dual functionality . Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) and triplicate replicates to ensure statistical robustness.

Advanced Research Questions

Q. How can structural flexibility in this compound complicate crystallographic analysis, and what software tools mitigate these challenges?

- Methodological Answer : The oxazole ring’s planar geometry and phenyl substituent’s torsional freedom may lead to disordered crystal packing. Use SHELXL for refinement of high-resolution data (<1.0 Å) to model anisotropic displacement parameters . For visualization, ORTEP-3 or WinGX generates thermal ellipsoid plots, highlighting regions of dynamic disorder. Twinning or low-resolution data may require SHELXD for experimental phasing .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Enantiomer-Specific Analysis : Synthesize and test individual enantiomers (e.g., via chiral HPLC separation), as stereochemistry significantly impacts bioactivity. For example, (±)-cis and (±)-trans racemates of structurally related oxazolamines show divergent binding affinities .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, cross-referencing with experimental IC values .

Q. How do regulatory considerations for structural analogs (e.g., aminorex derivatives) impact the handling and reporting of this compound in pharmacological studies?

- Methodological Answer : Due to structural similarity to controlled substances (e.g., aminorex, a Schedule IV drug), researchers must:

- Document synthesis and storage under controlled substance licenses where applicable.

- Include detailed metabolic profiling (e.g., LC-MS/MS) to distinguish parent compounds from regulated metabolites, particularly for in vivo studies .

- Disclose all analogs in patent applications or publications to avoid regulatory non-compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。